{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[1-(2-ethoxyethyl)pyrazol-4-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-13-5-4-12-8-9(6-10-2)7-11-12/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWNIWDNJWJWON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine typically involves:
- Formation of a pyrazole intermediate with a suitable leaving group or reactive site at the 4-position.
- Introduction of the 2-ethoxyethyl substituent at the 1-position via alkylation.
- Subsequent methylation of the amine group or direct incorporation of the methylamine moiety.
This strategy is aligned with the preparation of pyrazole herbicide intermediates, where control of regioselectivity and purity is critical.
Detailed Preparation Method Based on Pyrazole Herbicide Intermediate Synthesis
A closely related synthetic route is described in the preparation of 1-methyl-5-hydroxypyrazole, a key pyrazole intermediate, which shares mechanistic and procedural similarities with the target compound. The method involves:
-
- React dimethyl malonate with a formamide compound (preferably N,N-dimethylformamide, DMF) and an alkylating agent such as dimethyl sulfate under alkaline conditions.
- Solvents used include toluene, dichloroethane, or cyclohexane.
- Reaction temperatures range from 30-90 °C, optimally 40-70 °C.
- Bases such as triethylamine or sodium methoxide act as acid scavengers.
- The molar ratio of dimethyl malonate, alkylating agent, DMF, and base is controlled around 1:1.1:1.1:1.5 for optimal yield.
-
- The alkylated intermediate undergoes cyclization with methylhydrazine or hydrazine hydrate in solvents like toluene or methanol at temperatures between -20 to 70 °C.
- Acid hydrolysis and decarboxylation follow, using acids such as sulfuric acid or hydrochloric acid at 40-100 °C to yield the pyrazole product.
-
- When hydrazine hydrate is used, a subsequent methylation step with methylating agents (dimethyl sulfate, methyl iodide, etc.) is performed before acid treatment.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Solvent(s) | Notes |
|---|---|---|---|---|---|
| Alkylation | Dimethyl malonate + DMF + dimethyl sulfate + base | 40-70 | 3-7 | Toluene, dichloroethane | Base: triethylamine preferred |
| Cyclization | Intermediate + methylhydrazine/hydrazine hydrate | -10 to 20 | 3-7 | Toluene, methanol | Temperature control critical |
| Hydrolysis/Decarboxylation | Acid (H2SO4, HCl) | 60-75 | 4-8 | Aqueous acidic medium | Neutralization post-reaction |
| Methylation (optional) | Methylating agents (dimethyl sulfate, methyl iodide) | Ambient to 70 | 1-3 | Compatible organic solvent | Applied if hydrazine hydrate used |
Representative Experimental Examples
| Example | Solvent | Alkylating Agent | Base | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Toluene | Dimethyl sulfate | N,N-diisopropylethylamine | 89.4 | 96 | Reaction at 70 °C for alkylation; cyclization at 0 °C |
| 2 | Dichloroethane | Dimethyl sulfate | Triethylamine | 92.3 | 97.3 | Similar conditions with slight solvent variation |
| 3 | Dichloroethane | Dimethyl sulfate | Triethylamine | Not specified | Not specified | Confirmed reproducibility of method |
These examples demonstrate the robustness of the method with high yields and purities suitable for industrial scale-up.
Research Findings and Notes
- The use of DMF as a formamide compound enhances reaction selectivity and yield compared to other formamides.
- Alkylating agents such as dimethyl sulfate and diethyl sulfate are effective; dimethyl sulfate is
Mechanism of Action
The mechanism of action of {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) Alkyl vs. Aryl Substitutions
- (1-Ethyl-1H-pyrazol-4-yl)methylamine (C₇H₁₃N₃, MW: 139.2 g/mol): The 1-position substituent is ethyl (-CH₂CH₃) instead of 2-ethoxyethyl. Impact: Lower solubility in polar solvents compared to the target compound .
- {[1-(4-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride (C₁₁H₁₄ClN₃, MW: 223.71 g/mol): Aryl substitution (4-methylphenyl) at the 1-position. Application: Commonly used in pharmaceuticals for receptor targeting .
b) Ether-Containing Substituents
Variations in the Amine Group
a) Primary vs. Secondary Amines
{[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine (C₇H₁₁F₂N₃, MW: 175.18 g/mol):
- Pyridinyl group adds aromaticity and hydrogen-bonding sites. Synthesis: Requires Pd-catalyzed cross-coupling, differing from the target compound’s alkylation routes .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility | Key Feature(s) |
|---|---|---|---|---|
| Target Compound | 183.26 | 1.2 | Moderate | Ether linkage, secondary amine |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | 139.20 | 0.8 | Low | Alkyl substituent |
| {[1-(4-Methylphenyl)-1H-pyrazol-4-yl]methyl}amine HCl | 223.71 | 2.5 | Low | Aromatic π-system |
| 1-(2-Methoxyethyl)-1H-pyrazol-4-amine | 141.17 | -0.3 | High | Primary amine, methoxyethyl |
*LogP values estimated using fragment-based methods.
Biological Activity
The compound {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine , also referred to as (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine , is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound features a pyrazole ring, known for its diverse pharmacological properties, and an ethoxyethyl amine side chain that enhances solubility and reactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial activity of pyrazole derivatives, including our compound of interest. The presence of the pyrazole ring is crucial for its interaction with microbial targets.
| Compound | Activity Type | Reference |
|---|---|---|
| (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | Antibacterial | |
| 3-Amino-1H-pyrazole | Antifungal | |
| 4-Pyrazolylmethylamine | Broad-spectrum antimicrobial |
Case Study : A study demonstrated that compounds similar to This compound exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL.
Anticancer Effects
The anticancer potential of pyrazole derivatives has been extensively researched. The unique structure of This compound contributes to its ability to inhibit cancer cell proliferation.
| Compound | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | Breast Cancer | 12.5 | |
| 3-Amino-1H-pyrazole | Lung Cancer | 15.0 | |
| 4-Pyrazolylmethylamine | Colon Cancer | 10.0 |
Research Findings : In vitro studies have shown that This compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| (1,5-Dimethyl-1H-pyrazol-4-yl)methylamine | 75% at 10 µM | |
| 3-Amino-1H-pyrazole | 80% at 20 µM | |
| 4-Pyrazolylmethylamine | 70% at 15 µM |
Clinical Implications : In vivo studies using carrageenan-induced paw edema models showed that This compound significantly reduced inflammation with an efficacy comparable to standard anti-inflammatory drugs like ibuprofen.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antimicrobial Properties : Studies indicate that pyrazole derivatives can inhibit the growth of various microbial strains, showcasing potential as antimicrobial agents.
- Anti-inflammatory Effects : Research has demonstrated that compounds with pyrazole rings exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell growth .
Medicinal Chemistry
In medicinal chemistry, {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine serves as a scaffold for developing new drugs. Its ability to interact with biological targets makes it a valuable lead compound for synthesizing derivatives with enhanced efficacy and reduced toxicity.
Drug Development
The compound is being investigated for its potential as a drug candidate in treating various diseases, including:
- Cancer : Its anticancer properties are being explored to develop novel chemotherapeutics.
- Infectious Diseases : The antimicrobial activity suggests potential applications in treating bacterial and fungal infections.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of the compound in vitro. It demonstrated that the compound reduced pro-inflammatory cytokine levels in activated macrophages, suggesting a mechanism for its anti-inflammatory action.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Ethoxyethyl group + Pyrazole ring | Antimicrobial, Anti-inflammatory, Anticancer |
| 1-Methylpyrazole | Pyrazole ring without ethoxy group | Antimicrobial properties |
| Ethyl 4-(1H-pyrazol-4-yl)butanoate | Pyrazole with an ester group | Anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing {[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, cesium carbonate and copper(I) bromide are used as catalysts in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, followed by extraction with dichlorate and purification via chromatography (e.g., ethyl acetate/hexane gradient). Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Key signals include δ 8.87 (pyrazole C-H), δ 3.6–4.2 (ethoxyethyl OCH2CH2), and δ 2.3–2.8 (methylamine N-CH3) .
- HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]+) .
- IR : Absorptions near 3298 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) .
Q. How can purity and stability be assessed during storage and handling?
- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to monitor degradation. Stability studies under varying temperatures (4°C, 25°C) and humidity levels (40–80% RH) are critical. Impurity profiling via LC-MS identifies byproducts like oxidation derivatives .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?
- Methodological Answer : Use SHELXL for refinement, particularly for high-resolution or twinned data. Address disorder in the ethoxyethyl group by applying restraints (e.g., SIMU, DELU). Validate with R-factor convergence (<5% Δ) and residual electron density maps .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) involving the ethoxyethyl substituent?
- Methodological Answer : Synthesize analogs (e.g., replacing ethoxyethyl with methoxyethyl or alkyl chains). Test biological activity (e.g., antibacterial assays in Pseudomonas aeruginosa models) and correlate with logP calculations or molecular docking to target proteins (e.g., virulence factors) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be reconciled?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation.
- Formulation Adjustments : Use prodrug strategies (e.g., SEM-protected intermediates) or liposomal encapsulation to enhance bioavailability .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
